N-(1,3-benzodioxol-5-ylmethyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core substituted with benzodioxole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The benzodioxole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes . The pyridine groups can be added through nucleophilic substitution reactions or via direct C-H activation methods .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxalines, and various substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical properties .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine: Another benzodioxole derivative with potential bioactivity.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar structural motifs and anticancer properties.
N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine: A compound with similar benzodioxole groups and bioactivity.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide is unique due to its combination of benzodioxole, pyridine, and quinoxaline moieties. This unique structure allows it to interact with a diverse range of biological targets and exhibit a broad spectrum of bioactivities .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N5O3/c33-27(30-15-17-7-10-23-24(13-17)35-16-34-23)18-8-9-19-22(14-18)32-26(21-6-2-4-12-29-21)25(31-19)20-5-1-3-11-28-20/h1-14H,15-16H2,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOAWFXOARZQPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=N5)C6=CC=CC=N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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